molecular formula C19H17Cl2NO4S B3644778 [2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate

[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate

Cat. No.: B3644778
M. Wt: 426.3 g/mol
InChI Key: XZTHJDJWMWRUAY-UHFFFAOYSA-N
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Description

[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring and two chlorine atoms, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The morpholine ring is introduced through a carbothioylation reaction, where morpholine reacts with a suitable thiocarbonyl compound under controlled conditions. The chlorination of the phenyl and benzoate rings is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced morpholine derivative.

    Substitution: Formation of substituted phenyl or benzoate derivatives.

Scientific Research Applications

[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate is unique due to its combination of a morpholine ring, carbothioyl group, and dual chlorination, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[2-chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4S/c1-24-16-11-12(18(27)22-6-8-25-9-7-22)10-15(21)17(16)26-19(23)13-4-2-3-5-14(13)20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTHJDJWMWRUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate
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[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate
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[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate

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